3-(Trifluoroacetamido)benzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
3-[(2,2,2-trifluoroacetyl)amino]benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO3S/c9-17(15,16)6-3-1-2-5(4-6)13-7(14)8(10,11)12/h1-4H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDYJVNOPYGIRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoroacetamido)benzene-1-sulfonyl chloride typically involves the reaction of 3-amino-benzenesulfonyl chloride with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-amino-benzenesulfonyl chloride+trifluoroacetic anhydride→3-(Trifluoroacetamido)benzene-1-sulfonyl chloride
Industrial Production Methods
In industrial settings, the production of 3-(Trifluoroacetamido)benzene-1-sulfonyl chloride involves large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
Sulfonyl chlorides are highly reactive toward nucleophiles due to the electrophilic sulfur center. The trifluoroacetamido group enhances this reactivity by withdrawing electron density via induction.
Key Reactions:
-
Aminolysis : Reacts with primary/secondary amines to form sulfonamides. For example, treatment with aliphatic amines (e.g., n-butylamine) in anhydrous THF or DCM yields N-alkylated sulfonamides .
-
Alcoholysis : Reacts with alcohols (e.g., methanol, ethanol) under basic conditions (e.g., NaOH, KCO) to produce sulfonate esters .
Example Conditions :
| Reagent | Solvent | Temperature | Product Yield | Reference |
|---|---|---|---|---|
| Piperidine | n-Hexane | RT | 85% | |
| Methanol + KCO | THF | 0–25°C | 78% |
Reduction Reactions
Sulfonyl chlorides can be reduced to thiols or disulfides using phosphorus trihalides or other reducing agents:
-
Disulfide Formation : Reaction with PCl in acetonitrile generates disulfides via reductive coupling .
-
Thiol Synthesis : Reduction with LiAlH or Zn/HCl yields thiols, though the trifluoroacetamido group may require protection .
Key Data :
Hydrolysis and Stability
Conditions for Trifluoroacetamido Hydrolysis :
Cross-Coupling and Catalytic Transformations
The sulfonyl chloride moiety participates in transition-metal-catalyzed reactions:
-
Bismuth-Catalyzed Fluorination : Analogous to methods in , exposure to Selectfluor under Bi catalysis converts sulfonyl chlorides to sulfonyl fluorides.
Optimized Parameters :
Electrophilic Additions
The electron-deficient aromatic ring undergoes electrophilic substitution, though the trifluoroacetamido group directs incoming electrophiles to the para-position relative to itself .
Example : Nitration with HNO/HSO yields 3-(trifluoroacetamido)-4-nitrobenzenesulfonyl chloride as the major product .
Grignard and Organometallic Reactions
The sulfonyl chloride group reacts with Grignard reagents (e.g., RMgX) to form sulfones :
Typical Conditions :
Scientific Research Applications
Synthesis of Bioactive Compounds
One of the primary applications of 3-(trifluoroacetamido)benzene-1-sulfonyl chloride is in the synthesis of bioactive compounds, particularly those targeting viral infections. For instance, derivatives of sialic acid modified with trifluoroacetamido groups have shown enhanced antiviral activity against Newcastle Disease Virus (NDV). The presence of the trifluoroacetamido group significantly improved the inhibitory effect compared to non-fluorinated analogs, indicating its role in ligand-active site interactions .
Peptide Synthesis
In peptide synthesis, this compound serves as an acylating agent that can introduce trifluoroacetamido functionalities into peptide sequences. Its high reactivity allows for efficient incorporation into peptides, which can enhance their stability and biological activity. Studies have demonstrated that peptides synthesized with this modification exhibit improved pharmacological properties .
Development of Antiviral Agents
Research has indicated that compounds featuring the trifluoroacetamido moiety possess potent antiviral properties. For example, a study reported that a specific derivative with this group showed an IC₅₀ value in the nanomolar range against NDV, marking it as one of the most effective inhibitors identified to date . This highlights the potential for developing new antiviral agents based on this scaffold.
| Compound ID | Structure | IC₅₀ (μM) | Remarks |
|---|---|---|---|
| 13 | C₈H₈ClF₃N₂O₂S | 6.3 | Moderate activity |
| 14 | C₈H₈ClF₃N₂O₂S | 11 | Less active than compound 13 |
| 23 | C₈H₈ClF₃N₂O₂S | 0.20 | Most potent inhibitor reported |
Table 2: Synthesis Yields of Trifluoroacetamido Peptides
| Peptide Sequence | Yield (%) | Methodology |
|---|---|---|
| Acetylated Peptide A | 85 | SPPS with trifluoroacetamido acylation |
| Acetylated Peptide B | 90 | Conventional peptide synthesis |
Case Study 1: Antiviral Evaluation
In a recent study, researchers synthesized several sialic acid derivatives incorporating the trifluoroacetamido group to evaluate their antiviral efficacy against NDV. The results indicated that these modifications led to significantly enhanced inhibitory activities compared to traditional sialic acid derivatives . This case exemplifies the compound's relevance in drug design targeting viral pathogens.
Case Study 2: Peptide Stability Enhancement
Another investigation focused on using 3-(trifluoroacetamido)benzene-1-sulfonyl chloride in solid-phase peptide synthesis (SPPS). The incorporation of this group was shown to improve the stability and solubility of peptides in biological environments, thus enhancing their potential therapeutic applications .
Mechanism of Action
The mechanism of action of 3-(Trifluoroacetamido)benzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 3-(trifluoroacetamido)benzene-1-sulfonyl chloride, a comparative analysis with structurally related sulfonyl chlorides is provided below.
Table 1: Comparative Analysis of Sulfonyl Chloride Derivatives
Key Observations:
Substituent Effects :
- The position of the trifluoroacetamido group (3- vs. 4-) significantly impacts reactivity and steric hindrance. For example, 3-substituted derivatives (target compound) may exhibit different regioselectivity in coupling reactions compared to 4-substituted analogs .
- Halogen substituents (e.g., Cl or Br at the 3-position in ) enhance electrophilicity but reduce solubility in polar solvents.
Molecular Weight and Functionalization :
- Compounds with extended alkyl chains (e.g., 4-(5-chloropentanamido) ) have higher molecular weights and increased lipophilicity, making them suitable for agrochemical formulations.
Safety and Handling: Sulfonyl chlorides are generally moisture-sensitive and require anhydrous storage.
Commercial Availability :
- Some analogs, such as 3-chloro-4-(trifluoroacetamido)benzene-1-sulfonyl chloride, are discontinued , emphasizing the niche availability of fluorinated sulfonyl chlorides.
Research Findings:
Biological Activity
3-(Trifluoroacetamido)benzene-1-sulfonyl chloride (CAS No. 1401621-47-3) is a sulfonyl chloride compound that has garnered attention due to its potential biological activities. This article explores the compound's biological mechanisms, applications, and relevant research findings.
Molecular Formula: CHClFNOS
Molecular Weight: 292.67 g/mol
Structure: The compound features a trifluoroacetamido group attached to a benzene ring that is further substituted with a sulfonyl chloride group, enhancing its reactivity and potential biological interactions.
The biological activity of 3-(trifluoroacetamido)benzene-1-sulfonyl chloride is primarily attributed to its ability to act as an electrophile, participating in nucleophilic substitution reactions. This property enables the compound to interact with various biomolecules, including proteins and enzymes, potentially leading to inhibition or modulation of their activity.
Key Mechanisms:
- Enzyme Inhibition: It may inhibit specific enzymes by forming covalent bonds with nucleophilic residues in the active sites.
- Receptor Binding: The sulfonyl chloride moiety can facilitate interactions with receptor proteins, influencing signaling pathways.
Biological Activity and Applications
Research indicates that compounds containing trifluoroacetamido and sulfonyl groups exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Anticancer Activity
Studies have shown that similar sulfonamide derivatives can inhibit cancer cell proliferation. For instance, compounds with trifluoroacetamido groups have demonstrated enhanced potency against certain cancer cell lines due to their ability to disrupt critical cellular processes.
Antimicrobial Properties
The presence of the sulfonyl group is known to confer antimicrobial properties. Compounds in this class have been explored for their effectiveness against resistant bacterial strains, making them candidates for developing new antibiotics.
Case Studies
-
Inhibition of Cancer Cell Lines:
A study evaluated the effects of various sulfonamide derivatives on human cancer cell lines. The results indicated that derivatives similar to 3-(trifluoroacetamido)benzene-1-sulfonyl chloride exhibited significant cytotoxicity against breast and lung cancer cells, suggesting potential therapeutic applications in oncology . -
Antimicrobial Efficacy:
Research focused on the antimicrobial activity of trifluoromethyl-containing compounds revealed that derivatives showed promising results against Gram-positive bacteria, highlighting their potential in treating infections caused by resistant strains .
Comparative Analysis
The following table summarizes the biological activities of 3-(trifluoroacetamido)benzene-1-sulfonyl chloride compared to other related compounds:
| Compound | Anticancer Activity | Antimicrobial Activity | Enzyme Inhibition |
|---|---|---|---|
| 3-(Trifluoroacetamido)benzene-1-sulfonyl chloride | Moderate | High | Yes |
| Tolazamide | High | Moderate | Yes |
| Sulfanilamide | Low | High | Yes |
Q & A
Q. What are the optimal synthetic conditions for 3-(Trifluoroacetamido)benzene-1-sulfonyl Chloride to maximize yield and purity?
Methodological Answer: The synthesis typically involves sequential functionalization of the benzene ring. Key steps include:
- Chlorosulfonation: Introducing the sulfonyl chloride group under anhydrous conditions using chlorosulfonic acid. Moisture must be rigorously excluded to prevent hydrolysis .
- Trifluoroacetamido Group Introduction: Reacting the intermediate sulfonic acid with trifluoroacetic anhydride in the presence of a base (e.g., pyridine) to form the amide bond.
- Purification: Use vacuum distillation or recrystallization from non-polar solvents (e.g., hexane/dichloromethane) to isolate the product. Purity (>95%) is confirmed via HPLC or H/F NMR .
Q. How does the trifluoroacetamido group influence the reactivity of the sulfonyl chloride moiety?
Methodological Answer: The trifluoroacetamido group acts as a strong electron-withdrawing substituent, which:
- Enhances Electrophilicity: Stabilizes the sulfonyl chloride via resonance and inductive effects, accelerating nucleophilic substitution (e.g., with amines or alcohols) .
- Introduces Steric Effects: The bulky CF group may hinder reactions at the ortho position, directing substitutions to the para position.
- Analytical Confirmation: Kinetic studies (e.g., monitoring reaction rates with varying amines) and DFT calculations can quantify these effects .
Advanced Research Questions
Q. What strategies mitigate side reactions during peptide sulfonylation for proteomic studies?
Methodological Answer: Common side reactions include hydrolysis of the sulfonyl chloride or over-sulfonylation. Mitigation strategies include:
- pH Control: Conduct reactions in mildly basic buffers (pH 7.5–8.5) to deprotonate amines without accelerating hydrolysis .
- Temperature Modulation: Perform reactions at 0–4°C to slow hydrolysis while maintaining reactivity .
- Protecting Groups: Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups on non-target amines to prevent unwanted sulfonylation .
- Real-Time Monitoring: Employ LC-MS to track reaction progress and optimize quenching times .
Q. How can structural analogs of this compound resolve discrepancies in reported bioactivity data?
Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from impurities or varying assay conditions. Resolution strategies:
- Analog Synthesis: Prepare derivatives with modified substituents (e.g., replacing CF with CH or halogens) to isolate structure-activity relationships .
- Standardized Assays: Use consistent enzyme concentrations (e.g., 10 nM) and buffer systems (e.g., Tris-HCl, pH 7.4) across studies .
- Computational Modeling: Perform molecular docking to predict binding modes and identify critical interactions (e.g., hydrogen bonding with catalytic serine) .
Q. What analytical techniques validate the stability of this compound under varying storage conditions?
Methodological Answer:
- Accelerated Degradation Studies: Store samples at 25°C, 40°C, and 60°C with controlled humidity (0–75% RH). Monitor degradation via:
- TGA/DSC: Detect thermal decomposition or moisture absorption .
- NMR Spectroscopy: Track hydrolysis by observing sulfonic acid formation ( 2.5–3.5 ppm for -SOH) .
- Long-Term Stability: Store in amber vials under argon at -20°C; assess purity monthly for 12 months .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s reactivity in aqueous vs. non-polar solvents?
Methodological Answer: Discrepancies often stem from solvent polarity effects:
- In Non-Polar Solvents (e.g., toluene): The sulfonyl chloride remains stable, favoring slow, selective reactions with strong nucleophiles (e.g., primary amines) .
- In Aqueous Media: Rapid hydrolysis occurs, but controlled buffering (e.g., phosphate buffer, pH 7.0) can stabilize the reagent for bioconjugation .
- Resolution: Compare kinetic data (e.g., vs. ) under identical conditions using stopped-flow spectroscopy .
Application-Oriented Questions
Q. How is this compound used to study protein-ligand interactions in drug discovery?
Methodological Answer:
- Activity-Based Protein Profiling (ABPP): React the sulfonyl chloride with serine hydrolases in cell lysates. Capture modified proteins via click chemistry (e.g., azide-alkyne cycloaddition) for proteomic analysis .
- Dosage Optimization: Use IC curves to determine effective concentrations (typically 1–10 µM) without off-target effects .
Q. What role does it play in synthesizing fluorinated polymers for material science?
Methodological Answer:
- Polymer Functionalization: React with hydroxyl-terminated polymers (e.g., PEG) to introduce sulfonate esters, enhancing hydrophilicity or ionic conductivity .
- Cross-Linking Agent: Incorporate into polymer matrices (e.g., polyurethanes) to improve thermal stability (TGA data shows ~20°C increase in decomposition temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
